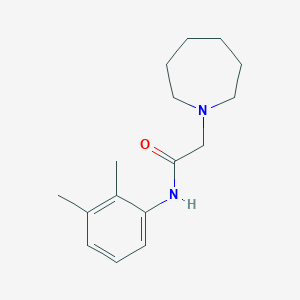![molecular formula C18H18ClNO3 B5362894 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol](/img/structure/B5362894.png)
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol, also known as CMMP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMMP is a derivative of phenol and is synthesized through a multistep process involving the reaction of various chemicals.
作用機序
The mechanism of action of 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol is not fully understood. However, studies have suggested that this compound may exert its therapeutic effects through the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. Additionally, this compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception and memory formation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines and chemokines, which are involved in the immune response. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and purify. Additionally, this compound has shown promising results in various in vitro studies. However, one limitation is that the mechanism of action of this compound is not fully understood, and further studies are needed to elucidate its therapeutic potential. Additionally, the effects of this compound on human subjects have not been studied extensively, and more research is needed to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol. One direction is to further elucidate the mechanism of action of this compound and its potential therapeutic applications. Additionally, studies are needed to determine the safety and efficacy of this compound in human subjects. Further research is also needed to explore the potential use of this compound in the treatment of neurodegenerative diseases and other conditions. Finally, studies are needed to optimize the synthesis and purification processes of this compound to improve its yield and purity.
In conclusion, this compound is a chemical compound that has potential therapeutic applications in various fields such as cancer research, neurology, and immunology. The synthesis of this compound involves a multistep process, and the mechanism of action of this compound is not fully understood. This compound has various biochemical and physiological effects, and further studies are needed to determine its safety and efficacy in human subjects. There are several future directions for the study of this compound, including further elucidation of its mechanism of action and optimization of its synthesis and purification processes.
合成法
The synthesis of 3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol involves a multistep process that includes the reaction of 2-methylphenol with 4-chlorobenzoyl chloride in the presence of triethylamine to form 3-{[2-(4-chlorophenyl)phenyl]carbonyl}-2-methylphenol. This intermediate product is then reacted with morpholine in the presence of potassium carbonate to form this compound. The final product is obtained through purification and isolation processes.
科学的研究の応用
3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-methylphenol has been studied for its potential therapeutic applications in various fields such as cancer research, neurology, and immunology. Studies have shown that this compound has anti-inflammatory properties and can inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
[2-(4-chlorophenyl)morpholin-4-yl]-(3-hydroxy-2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-15(3-2-4-16(12)21)18(22)20-9-10-23-17(11-20)13-5-7-14(19)8-6-13/h2-8,17,21H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTFBGBQTQHIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)N2CCOC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[N-(allyloxy)butanimidoyl]-6,6-dimethyl-4-(methylamino)-2-oxo-3-cyclohexene-1-carboxylate](/img/structure/B5362811.png)
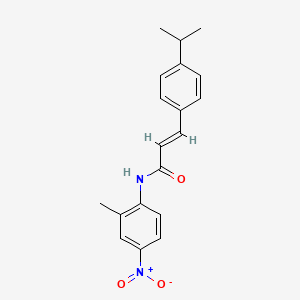
![N-(1-methyl-1H-pyrazol-4-yl)-2-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]acetamide](/img/structure/B5362824.png)
![5-{2-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]-2-oxoethyl}-3-propylimidazolidine-2,4-dione](/img/structure/B5362830.png)
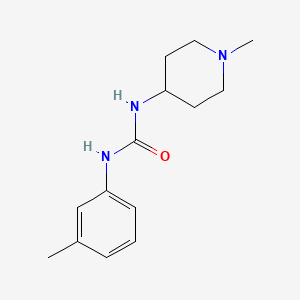
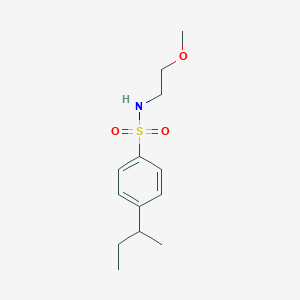
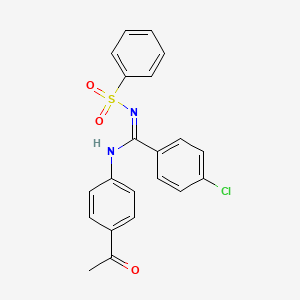

![2-{[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}ethanol](/img/structure/B5362856.png)
![N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-L-histidinamide dihydrochloride](/img/structure/B5362864.png)

![methyl 2-{5-[3-(2-furyl)-2-propen-1-ylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B5362883.png)
![4-(1H-imidazol-1-yl)-1-{[(4-methylbenzyl)amino]carbonyl}piperidine-4-carboxylic acid](/img/structure/B5362904.png)
